BenchChemオンラインストアへようこそ!

Bicyclo[2.1.1]hexan-2-amine

basicity pKa ionization state

Bicyclo[2.1.1]hexan-2-amine is a saturated, bridged bicyclic primary amine (C₆H₁₁N, MW 97.16) that serves as a conformationally constrained building block in medicinal chemistry. The bicyclo[2.1.1]hexane (BCH) scaffold has been validated as a saturated bioisostere of the ortho-substituted phenyl ring, offering improved physicochemical properties while maintaining biological activity.

Molecular Formula C6H11N
Molecular Weight 97.16 g/mol
Cat. No. B13490240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[2.1.1]hexan-2-amine
Molecular FormulaC6H11N
Molecular Weight97.16 g/mol
Structural Identifiers
SMILESC1C2CC1C(C2)N
InChIInChI=1S/C6H11N/c7-6-3-4-1-5(6)2-4/h4-6H,1-3,7H2
InChIKeySKEHVDKKFUERBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[2.1.1]hexan-2-amine: Bridged Bicyclic Amine Scaffold for sp³-Rich Bioisosteric Replacement in Drug Discovery


Bicyclo[2.1.1]hexan-2-amine is a saturated, bridged bicyclic primary amine (C₆H₁₁N, MW 97.16) that serves as a conformationally constrained building block in medicinal chemistry. The bicyclo[2.1.1]hexane (BCH) scaffold has been validated as a saturated bioisostere of the ortho-substituted phenyl ring, offering improved physicochemical properties while maintaining biological activity [1]. Its rigid, sp³-rich framework (Fsp³ = 1.0) addresses the ‘escape from flatland’ paradigm by replacing planar aromatic rings with three-dimensional aliphatic cores, which correlates with enhanced clinical development success rates [2]. The 2-amine functional handle enables direct incorporation into amide, urea, or amine-containing pharmacophores, making this compound a strategic procurement choice for discovery programs targeting ortho-substituted aromatic replacements.

Why Aniline, Bicyclo[1.1.1]pentylamine, or Bicyclo[2.2.2]octylamine Cannot Substitute for Bicyclo[2.1.1]hexan-2-amine Without Property or Geometry Trade-Offs


Generic replacement of bicyclo[2.1.1]hexan-2-amine with aniline, bicyclo[1.1.1]pentylamine (BCP-amine), or bicyclo[2.2.2]octylamine (BCO-amine) introduces critical mismatches in basicity, lipophilicity, or exit-vector geometry. Aniline’s conjugate acid pKa of ~4.6 renders it largely unprotonated at physiological pH, whereas BCH-2-amine (pKa ~10.5–10.9) remains predominantly protonated, altering solubility, permeability, and target electrostatic interactions . BCP scaffolds provide a linear (0°/180°) exit-vector geometry suited exclusively for para-disubstituted benzene mimicry, and BCO is significantly more lipophilic than benzene (ACD/LogP ~2.6 for BCO vs ~2.1 for benzene), while BCH-2-amine exhibits a markedly lower LogP of 0.47 [1]. Furthermore, 2-oxabicyclo[2.1.1]hexane (oxa-BCH) analogs, despite sharing the [2.1.1] framework, can dramatically over-modulate metabolic stability—reducing intrinsic clearance by up to 8.7-fold relative to the parent drug—while the carbocyclic BCH system offers a more nuanced shift that preserves some metabolic lability when desired [2]. These orthogonal differentiation vectors make BCH-2-amine non-fungible with its closest structural or functional analogs.

Quantitative Differentiation Evidence for Bicyclo[2.1.1]hexan-2-amine Against Key Structural and Functional Comparators


Basicity Shift: BCH-2-amine (pKa ~10.6) vs. Aniline (pKa ~4.6) Alters Protonation State and Drug-Like Properties

The predicted conjugate acid pKa of bicyclo[2.1.1]hexan-2-amine (free base) falls in the range of 10.5–10.9, consistent with a saturated aliphatic primary amine . By contrast, aniline—the classical aromatic amine building block—has a conjugate acid pKa of approximately 4.6 as confirmed by standard reference data [1]. This corresponds to a pKa difference of approximately +6 log units. At physiological pH 7.4, BCH-2-amine is >99.9% protonated (calculated from Henderson–Hasselbalch), while aniline is <0.2% protonated. This fundamental ionization difference dictates aqueous solubility, membrane permeability, and ionic interactions with biological targets, representing a binary go/no-go property distinction for lead optimization programs.

basicity pKa ionization state drug-likeness

Lipophilicity Reduction: BCH-2-amine (LogP 0.47) vs. Benzene (LogP 2.13) and Bicyclo[2.2.2]octane (LogP ~2.6) Lowers Non-Specific Binding Risk

The predicted octanol–water partition coefficient (LogP) of bicyclo[2.1.1]hexan-2-amine is 0.47, as reported for the (1s,4s)-stereoisomer [1]. This value is approximately 1.7 log units lower than that of benzene (LogP = 2.13) and approximately 2.1 log units lower than that of bicyclo[2.2.2]octane (ACD/LogP ≈ 2.6) . The polar amine substituent on the BCH scaffold drives a substantial reduction in lipophilicity relative to the hydrocarbon comparators. In drug discovery, reducing LogP below 1 is associated with markedly lower rates of attrition due to phospholipidosis, hERG binding, and cytochrome P450 promiscuity, making BCH-2-amine a strategically favorable choice for lead-like physicochemical profiles.

lipophilicity LogP ADME non-specific binding

Exit-Vector Geometry: BCH 1,2-Dihedral Angle of ~58° Enables Ortho-Substitution Mimicry Unavailable with BCP (Linear) or BCO (Linear) Scaffolds

Crystallographic and computational exit-vector analysis of 1,2-disubstituted bicyclo[2.1.1]hexanes reveals a dihedral angle between the C-1 and C-2 substituent bonds of approximately 58°, which closely approximates the ~60° geometry of ortho-disubstituted benzene rings [1]. In contrast, bicyclo[1.1.1]pentane (BCP) scaffolds present a linear (0°/180°) arrangement between bridgehead substituents, mimicking exclusively para-substituted benzenes [2]. Bicyclo[2.2.2]octane similarly offers a linear bridgehead-to-bridgehead vector [3]. This geometric specificity means that BCH is the only saturated hydrocarbon bioisostere among these three that can recapitulate the angular presentation of ortho-substituted pharmacophores without introducing heteroatoms, enabling patent-free saturated analogs of ortho-substituted drug candidates.

exit vector bioisosterism ortho-substitution scaffold geometry

Metabolic Stability Differentiation: BCH Analog of Boscalid (CLint 29 μL/min/mg) vs. Parent Boscalid (26 μL/min/mg) vs. Oxa-BCH Analog (3 μL/min/mg) Enables Tunable Clearance

In head-to-head comparisons using human liver microsome (HLM) intrinsic clearance assays, incorporation of the 1,2-disubstituted bicyclo[2.1.1]hexane core into the fungicide boscalid produced a saturated analog (compound 28) with CLint = 29 μL min⁻¹ mg⁻¹, representing a modest 12% increase in clearance relative to the parent boscalid (CLint = 26 μL min⁻¹ mg⁻¹) [1]. In stark contrast, the corresponding 2-oxabicyclo[2.1.1]hexane (oxa-BCH) analog (compound 29) reduced CLint to 3 μL min⁻¹ mg⁻¹—an 8.7-fold improvement over boscalid [2]. A similar pattern was observed for fluxapyroxad: parent CLint = 28, BCH analog = 35 (+25%), oxa-BCH analog = 23 (−18%) [2]. These data demonstrate that the carbocyclic BCH system imparts only a subtle metabolic stability shift, avoiding the profound metabolic stabilization (and potential for accumulation toxicity) introduced by the oxa-BCH scaffold, thereby offering a differentiated clearance profile for programs where complete metabolic resistance is undesirable.

metabolic stability intrinsic clearance human liver microsomes boscalid

Aqueous Solubility Modulation: BCH-Boscalid Analog (17 μM) Provides Intermediate Solubility Between Parent (11 μM) and Oxa-BCH Analog (152 μM)

Kinetic aqueous solubility measurements for boscalid and its saturated bioisosteric analogs reveal a graded solubility improvement: parent boscalid (11 μM) < BCH analog compound 30 (17 μM, ~50% increase) ≪ 2-oxabicyclo[2.1.1]hexane analog compound 31 (152 μM, ~14-fold increase) [1]. The carbocyclic BCH system thus provides a modest but meaningful solubility enhancement that avoids the extreme hydrophilicity of the oxa-BCH scaffold, which could lead to poor passive membrane permeability or efflux transporter recognition. When solubility-limited absorption or formulation is the primary driver for scaffold replacement, BCH-2-amine-derived analogs occupy a therapeutically relevant intermediate solubility window not accessible with either the parent aromatic system or the oxa-bicyclic analog.

aqueous solubility bioisosterism boscalid oxa-BCH

Fraction sp³ (Fsp³) = 1.0 vs. Benzene (Fsp³ = 0): Maximal 3D Character Correlated with Improved Developability Outcomes

Bicyclo[2.1.1]hexan-2-amine has an Fsp³ (fraction of sp³-hybridized carbons) of 1.0, indicating that every carbon atom in the scaffold is fully saturated [1]. In comparison, the ortho-substituted benzene ring that BCH is designed to replace has an Fsp³ of 0 (all sp²-hybridized carbons) [2]. This represents a transition from a completely flat, aromatic system to a fully three-dimensional, saturated core. Lovering et al. (2009) demonstrated that increasing Fsp³ correlates with higher clinical success rates: compounds with Fsp³ ≥ 0.45 showed significantly lower attrition than those with Fsp³ < 0.45 [2]. While BCP and BCO also have Fsp³ = 1.0, neither provides the ortho-substitution geometry of BCH (see Evidence Item 3). Among saturated bioisosteres, BCH uniquely combines maximal Fsp³ with ortho-substituent presentation, offering a developability advantage not simultaneously provided by any single comparator scaffold.

Fsp3 three-dimensionality developability clinical success rate

High-Impact Application Scenarios for Bicyclo[2.1.1]hexan-2-amine Based on Verified Quantitative Differentiation Evidence


Ortho-Substituted Aromatic Replacement in Agrochemical Fungicide Scaffolds (e.g., Boscalid/Bixafen/Fluxapyroxad Analogs)

Replacement of the ortho-phenylene core in commercial succinate dehydrogenase inhibitor (SDHI) fungicides with the bicyclo[2.1.1]hexane scaffold produces patent-free saturated analogs that retain antifungal activity while delivering a ~50% solubility improvement (11 → 17 μM) without the extreme metabolic stabilization of oxa-BCH variants [1]. This intermediate property profile is ideal for crop-protection agents where balanced environmental persistence (avoiding both rapid degradation and excessive soil accumulation) is a regulatory requirement.

Lead Optimization of CNS-Penetrant Drug Candidates Requiring Cationic Amine Pharmacophores

The high basicity (pKa ~10.5–10.9) of BCH-2-amine ensures >99.9% protonation at physiological pH, enabling strong ionic interactions with aspartate/glutamate-rich binding pockets commonly found in CNS aminergic receptors and transporters . Unlike aniline-based scaffolds (pKa ~4.6), which are largely neutral at pH 7.4 and lack this salt-bridge capacity, BCH-2-amine provides a conformationally constrained, sp³-rich alternative that maintains the cationic pharmacophore essential for aminergic GPCR and monoamine transporter engagement while reducing aromatic ring count to mitigate CYP-mediated metabolism and reactive metabolite formation [2].

Fragment-Based Drug Discovery (FBDD) Libraries Targeting Ortho-Substituted Aromatic Binding Pockets

With a molecular weight of 97.16 Da, LogP of 0.47, and Fsp³ of 1.0, BCH-2-amine meets all ‘rule-of-three’ fragment criteria while offering the ~58° exit-vector geometry required to probe ortho-substituted aromatic binding sites [3]. No other saturated hydrocarbon amine fragment (BCP-amine, BCO-amine) can simultaneously present a primary amine in an ortho-mimetic geometry, making BCH-2-amine uniquely suitable for fragment screens against targets where ortho-substituted phenyl moieties are prevalent in known ligands (e.g., kinase hinge binders, nuclear receptor ligands, integrin antagonists).

Property-Tuned Bioisostere Selection When Both Solubility Enhancement and Metabolic Lability Are Desired

In programs where the lead compound suffers from poor aqueous solubility but excessive metabolic stabilization would risk accumulation toxicity or prolonged half-life, BCH-2-amine-derived analogs provide a deliberate intermediate profile: ~50% solubility improvement vs. parent ortho-benzene (not the ~14-fold increase of oxa-BCH) and only a +12% shift in intrinsic clearance vs. parent (not the −88% reduction of oxa-BCH) [1][4]. This property tuning is unachievable with either the parent aromatic system or the oxa-BCH scaffold, positioning BCH-2-amine as a strategic procurement choice for fine-tuned ADME optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bicyclo[2.1.1]hexan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.